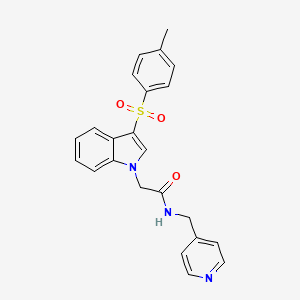![molecular formula C17H26ClFN2O2 B2934272 N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride CAS No. 2418629-98-6](/img/structure/B2934272.png)
N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride” is a chemical compound with the CAS Number: 2418629-98-6 . It has a molecular weight of 344.86 . The IUPAC name for this compound is N-((1r,4r)-4-(aminomethyl)cyclohexyl)-2-(2-fluorophenyl)-2-methoxypropanamide hydrochloride .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 344.86 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally.Aplicaciones Científicas De Investigación
Radioligand Development for Neuroimaging
Development of Fluorine-18-labeled Antagonists : Research has synthesized fluorinated derivatives of WAY 100635, aiming to develop effective radioligands for positron emission tomography (PET) imaging of serotonin 5-HT1A receptors. These derivatives, including those labeled with fluorine-18, have been evaluated for their biological properties, offering insights into their potential for neuroimaging applications. The study found certain fluorinated compounds exhibited desirable pharmacokinetic properties and specific binding ratios, suggesting their utility in assessing dynamic changes in serotonin levels and receptor distribution (Lang et al., 1999).
PET Imaging of Serotonin Receptors : Another study evaluated the use of 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) in comparison to another compound for the quantification of 5-HT1A receptors in human subjects. Despite showing lower distribution volume ratios (DVR) and greater overestimation bias of area under the curve (AUC) ratio values, the resistance of 18F-Mefway to in vivo defluorination highlighted its potential as a PET radioligand for imaging serotonin 1A receptors, emphasizing the importance of selecting appropriate compounds for neuroimaging (Choi et al., 2015).
Chemical Structure and Stability Studies
Synthesis and Characterization of Derivatives : Research on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives explored the synthesis and structural characterization of compounds with various aryl substituents. This work, which includes single-crystal X-ray diffraction studies, contributes to understanding the chemical structure and stability of such compounds, offering a foundation for further research into their potential applications (Özer et al., 2009).
Analytical and Spectroscopic Analysis
Spectroscopy Analysis of Hydrogels : A study investigated the structure of glibenclamide, a related compound, using spectroscopy and theoretical calculations. This research provides insights into the molecular interactions and characteristics of such compounds, which is crucial for developing new materials and drugs with specific properties (Delgadillo-Armendariz et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2.ClH/c1-17(22-2,14-5-3-4-6-15(14)18)16(21)20-13-9-7-12(11-19)8-10-13;/h3-6,12-13H,7-11,19H2,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJLULCVGOXSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)(C(=O)NC2CCC(CC2)CN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

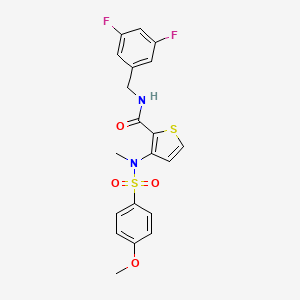
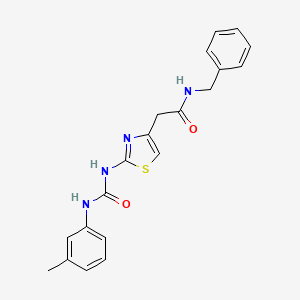
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2934195.png)
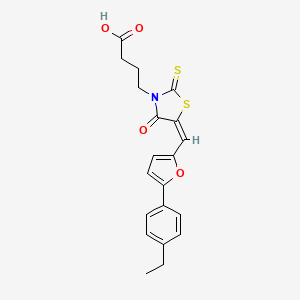

![2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One](/img/structure/B2934199.png)
![3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide](/img/structure/B2934200.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2934201.png)
![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2934203.png)
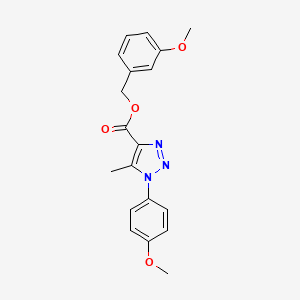
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2934206.png)

